Pinocembrin
Overview
Description
Pinocembrin is a flavanone, a type of flavonoid . It is an antioxidant found in damiana, honey, fingerroot, and propolis . It can be converted biosynthetically to pinobanksin by hydroxylation adjacent to the ketone .
Synthesis Analysis
Pinocembrin is a natural flavanone found abundantly in diverse flora across various plant families and honey, globally . The purification and biosynthesis of both natural sources using different techniques yielded pinocembrin .
Molecular Structure Analysis
The electronic properties of pinocembrin were analyzed using frontier molecular orbitals and molecular electrostatic potential .
Chemical Reactions Analysis
Pinocembrin can be obtained by biosynthesis . Biosynthesis efficiency can be improved by a metabolic engineering strategy and a two-phase pH fermentation strategy .
Physical And Chemical Properties Analysis
Based on several aspects such as pKa values, water solubility, LogS and LogP estimations, the topological and distribution characteristics of pinocembrin in water have been described .
Scientific Research Applications
Pharmacological and Biological Activities
Pinocembrin, a primary flavonoid isolated from various plants, has shown a range of pharmacological activities in research. It demonstrates antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Additionally, pinocembrin is noted for its neuroprotective effects against cerebral ischemic injury, potentially due to its antiexcitotoxic effects. This versatility makes pinocembrin a promising candidate in pharmaceutical applications, though more studies and clinical trials are necessary to fully understand its mechanisms and validate its medical applications (Rasul et al., 2013).
Neuroprotection in Cerebral Ischemia
Pinocembrin has shown significant potential in neuroprotection, particularly against cerebral ischemia-reperfusion injury. Its mechanisms of action include suppressing oxidative stress, inflammatory markers, and apoptosis, as well as regulating neurotransmitter levels. These effects contribute to its ability to normalize brain functions affected by ischemic conditions (Saad et al., 2015).
Biosynthesis and Pharmacokinetics
Advances in the biosynthesis of pinocembrin highlight its efficient production through metabolic engineering strategies. Pinocembrin's pharmacological activities, such as anti-oxidation and anti-inflammation, make it particularly effective in treating ischemic stroke. Its rapid absorption and ability to cross the blood-brain barrier, along with its non-accumulative nature in the body, add to its therapeutic potential. Ongoing phase II clinical trials in China for ischemic stroke treatment underscore its significance (Shen et al., 2019).
Antioxidant and Anti-apoptotic Effects
Research on pinocembrin's effects on brain oxidation and apoptosis in both in vivo and in vitro models of ischemia-reperfusion has shown promising results. Pinocembrin enhances neuronal survival, reduces oxidative stress, and lowers apoptosis markers, indicating its potential as a therapeutic strategy for cerebral ischemia-reperfusion injury (Liu et al., 2008).
Therapeutic Application in Allergic Asthma
Studies have shown that pinocembrin can effectively attenuate allergic airway inflammation in mice. This is achieved through the inhibition of key inflammatory pathways and cytokines, suggesting its potential benefits in treating inflammatory diseases like asthma (Gu et al., 2017).
Role in Treating Neurodegenerative Diseases
Pinocembrin's neuroprotective effects and its ability to modulate various biological processes make it a potential drug candidate for treating neurodegenerative diseases. Its mechanisms of action include reducing oxidative stress,protecting the blood-brain barrier, modulating mitochondrial function, and regulating apoptosis. These characteristics are particularly relevant for the treatment of ischemic stroke and other clinical conditions, highlighting its therapeutic value in neurology (Lan et al., 2015).
Anti-cancer Properties
Pinocembrin demonstrates notable anti-cancer effects, particularly in melanoma, prostate cancer, and other tumor cells. Its mechanisms include inducing apoptosis, reducing oxidative stress, and inhibiting cell proliferation. For example, in melanoma cells, pinocembrin triggers endoplasmic reticulum stress and suppresses autophagy, highlighting its potential in cancer therapy (Zheng et al., 2018).
Microbial Biosynthesis for Drug Research
The microbial biosynthesis of pinocembrin using engineered Escherichia coli is a significant advancement in drug research and healthcare. This approach optimizes the production of pinocembrin, enhancing its availability for pharmacological testing and potential therapeutic applications (Kim et al., 2014).
Enhancement of Antioxidant Activities
The formation of pinocembrin complexes, such as with lecithin, has been shown to enhance its solubility and antioxidant activities. This improvement in physicochemical characteristics suggests potential applications of pinocembrin in healthcare and clinical practice, particularly due to its enhanced efficacy as an antioxidant (Yang et al., 2018).
Potential in Treating Allergic Reactions
Pinocembrin exhibits promising effects in mitigating allergic responses in vitro, including the inhibition of histidine decarboxylase and other pro-allergic mediators. This finding positions pinocembrin as a potential candidate for natural anti-allergic drugs, expanding its therapeutic scope beyond its known neuroprotective and anti-inflammatory effects (Hanieh et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCJEUYXNAHFI-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075412 | |
Record name | (+)-Pinocembrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pinocembrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pinocembrin | |
CAS RN |
480-39-7 | |
Record name | (+)-Pinocembrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinocembrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Pinocembrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINOCEMBRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T7C8CH791 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pinocembrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 193 °C | |
Record name | Pinocembrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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